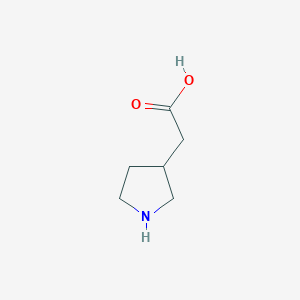

3-甲基吡咯烷-3-羧酸

描述

Synthesis Analysis

The synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid and related compounds often involves innovative methodologies to achieve desired structures and functionalities. For example, a mild procedure based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described for the synthesis of 2,3-disubstituted pyrrolidines and piperidines, introducing iodine at the previously unfunctionalized 3-position and achieving exclusive trans relationships between C-2 and C-3 substituents (Boto et al., 2001). Additionally, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, highlighting the versatility and precision of modern synthetic approaches (Yin et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methyl-pyrrolidine-3-carboxylic acid is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and other analytical techniques are employed to elucidate these structures, revealing intricate details such as hydrogen bonding patterns and molecular conformations. For example, the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids emphasizes the role of hydrogen bonds in controlling self-assembly and provides insights into future crystal engineering strategies (Vishweshwar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 3-Methyl-pyrrolidine-3-carboxylic acid derivatives is a field of extensive research, highlighting the compound's versatility in forming various chemical bonds and structures. For instance, acylation reactions at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids demonstrate the compound's reactivity and potential for functionalization (Jones et al., 1990).

科学研究应用

医药: 药物设计与开发

3-甲基吡咯烷-3-羧酸由于其吡咯烷环,在药物化学中用作多功能支架,吡咯烷环是许多生物活性化合物中常见的一种特征 . 吡咯烷结构以其有效探索药效团空间、促进立体化学和提供三维分子覆盖能力而闻名 . 该化合物用于设计具有潜在治疗应用的新分子,包括开发受体和酶的选择性配体。

农业: 农药和除草剂配方

在农业领域,吡咯烷衍生物,如 3-甲基吡咯烷-3-羧酸,正被探索其在农药和除草剂配方中的潜在用途 . 吡咯烷环提供的结构多样性允许创建能够与害虫和杂草中特定生物靶标相互作用的化合物,从而可能导致更有效和选择性的农用化学品。

材料科学: 聚合物合成

吡咯烷环在材料科学中也很重要,特别是在聚合物的合成中,它可以作为构建单元加入 . 它在聚合物链中的存在会影响材料的物理性质,例如柔韧性、耐久性和耐化学性。

环境科学: 生物降解研究

对 3-甲基吡咯烷-3-羧酸的环境应用的研究包括其在生物降解研究中的作用 . 科学家对具有吡咯烷结构的化合物如何被环境因素或微生物分解感兴趣,这对评估其环境影响和设计环保化学品至关重要。

生物化学: 酶抑制

在生物化学中,3-甲基吡咯烷-3-羧酸及其衍生物正在研究其作为酶抑制剂的能力 . 通过与酶的活性位点结合,这些化合物可以调节生化途径,这对于理解疾病机制和开发新的治疗方法很有价值。

药理学: 治疗剂开发

3-甲基吡咯烷-3-羧酸的吡咯烷核心在药理学中对于治疗剂的开发很重要 . 将其纳入药物候选物可以导致多种生物活性,例如抗菌、抗病毒、抗癌和抗炎作用,使其成为寻找新药物的关键组成部分 .

安全和危害

未来方向

The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .

作用机制

Target of Action

3-Methylpyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

Pyrrolidine derivatives have been found to interact with various receptors and enzymes, influencing their activity . The specific interactions of 3-Methylpyrrolidine-3-carboxylic Acid with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393167 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885953-27-5 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)

![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)

![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)

![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)